(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core fused with a phenyl and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Bases: Triethylamine, sodium hydroxide
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
- (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone
Uniqueness
The uniqueness of (3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of both phenyl and dimethoxyphenyl groups enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C26H24N2O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H24N2O3S/c1-30-19-13-12-16(14-20(19)31-2)24(29)25-23(27)22-21(15-8-4-3-5-9-15)17-10-6-7-11-18(17)28-26(22)32-25/h3-5,8-9,12-14H,6-7,10-11,27H2,1-2H3 |
InChI Key |
QKSIYZHXTUDLPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CC=C5)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.